4-Vinyl-2-hydroxy-benzaldehyde
Description
4-Vinyl-2-hydroxy-benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted with a hydroxyl group at the 2-position and a vinyl group at the 4-position. Hydroxybenzaldehydes are recognized for their pharmacological versatility, including anticancer, antimicrobial, and herbicidal activities . The vinyl group may enhance reactivity, enabling applications in polymerization or as a precursor for functionalized organic molecules .
Properties
CAS No. |
96915-62-7 |
|---|---|
Molecular Formula |
C9H8O2 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
4-ethenyl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H8O2/c1-2-7-3-4-8(6-10)9(11)5-7/h2-6,11H,1H2 |
InChI Key |
BXYVBHVCQLBCID-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C=C1)C=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Vinyl-2-hydroxy-benzaldehyde can be synthesized through several methods. One common approach involves the condensation of salicylaldehyde with acetaldehyde in the presence of a base, followed by oxidation. Another method includes the reaction of 2-hydroxybenzaldehyde with vinyl magnesium bromide, followed by oxidation.
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. The process may include the use of metal catalysts such as palladium or nickel to facilitate the vinylation reaction, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Vinyl-2-hydroxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-vinyl-2-hydroxybenzoic acid.
Reduction: Reduction of the aldehyde group can yield 4-vinyl-2-hydroxybenzyl alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products:
Oxidation: 4-Vinyl-2-hydroxybenzoic acid.
Reduction: 4-Vinyl-2-hydroxybenzyl alcohol.
Substitution: Various ethers and esters depending on the substituent introduced.
Scientific Research Applications
Chemistry: 4-Vinyl-2-hydroxy-benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential antioxidant and antimicrobial properties. It is used in the synthesis of bioactive molecules that can interact with biological systems.
Medicine: this compound is explored for its potential therapeutic applications, including its use in the development of drugs with anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its unique chemical structure makes it valuable for creating materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Vinyl-2-hydroxy-benzaldehyde involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The vinyl group can also participate in polymerization reactions, contributing to the formation of complex structures.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally analogous to 4-Vinyl-2-hydroxy-benzaldehyde, differing in substituent type, position, or biological activity:
4-Hydroxybenzaldehyde (para-Hydroxybenzaldehyde)
- Structure : Benzaldehyde with a hydroxyl group at the 4-position (vs. 2-hydroxy-4-vinyl in the target compound).
- Properties : Molecular formula C₇H₆O₂ , molecular weight 122.1 g/mol , purity >98%, and physical form as a powder .
- Applications : Widely used in synthesizing pharmaceuticals, including antitumor agents and antioxidants .
- Key Difference : The absence of a vinyl group limits its utility in polymerization or crosslinking reactions compared to this compound.
2-Hydroxy-4-methoxybenzaldehyde
- Structure : Hydroxyl group at 2-position and methoxy group at 4-position (vs. vinyl at 4-position).
- Toxicology: No specific toxicity data available; structurally related hydroxy/alkoxy benzaldehydes are evaluated via group-based toxicological profiles .
- Key Difference : Methoxy groups may reduce electrophilicity compared to vinyl substituents, altering reactivity in organic synthesis.
trans-4-(2-(Pyridinyl)vinyl)benzaldehyde Derivatives
- Structure : Benzaldehyde with a trans -configured vinyl group at the 4-position , linked to pyridine rings (e.g., pyridin-2-yl or pyridin-4-yl) .
- Synthesis : Prepared via Wittig or Heck reactions, highlighting the vinyl group’s role in conjugation and stability .
- Key Difference : Pyridinyl substituents introduce nitrogen heterocycles, enabling coordination chemistry or metal-binding applications absent in this compound.
4-(Bromomethyl)benzaldehyde
- Structure : Benzaldehyde with a bromomethyl group at the 4-position .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Hypothetical data based on structural analogs.
Research Findings
- Synthesis : Vinyl-substituted benzaldehydes are typically synthesized via cross-coupling reactions (e.g., Wittig) or dehydration of alcohols .
- Pharmacology : Hydroxybenzaldehydes exhibit dose-dependent antioxidant and antiproliferative effects, suggesting this compound could be modified for enhanced bioactivity .
- Safety : Brominated analogs require stringent handling protocols, whereas methoxy or hydroxy derivatives are generally safer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
